N,N-diethylpiperazine-1-sulfonamide

Übersicht

Beschreibung

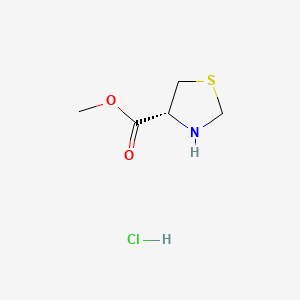

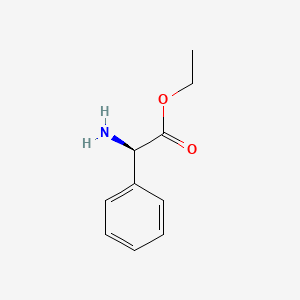

“N,N-diethylpiperazine-1-sulfonamide” is a chemical compound with the molecular formula C8H19N3O2S . It is used in proteomics research applications .

Molecular Structure Analysis

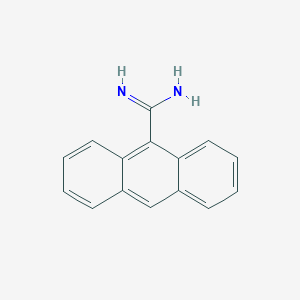

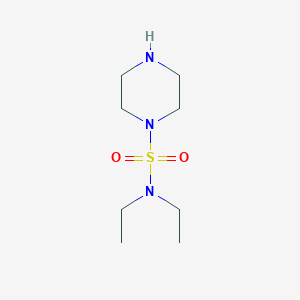

The molecular structure of “N,N-diethylpiperazine-1-sulfonamide” consists of a piperazine ring substituted with a sulfonamide group and two ethyl groups . The InChI code for this compound is 1S/C8H19N3O2S.ClH/c1-3-10(4-2)14(12,13)11-7-5-9-6-8-11;/h9H,3-8H2,1-2H3;1H .Physical And Chemical Properties Analysis

“N,N-diethylpiperazine-1-sulfonamide” is a powder at room temperature . The molecular weight of the hydrochloride salt form of this compound is 257.78 .Wissenschaftliche Forschungsanwendungen

New Synthetic Methods for Sulfonamides

A novel synthesis method for sulfonamides has been developed to yield potent and selective adenosine A2B receptor antagonists. This method addresses challenges in traditional sulfonamide formation, offering an efficient pathway to produce compounds with significantly enhanced potency at A2B receptors, exemplified by the compound PSB-601 (Luo Yan et al., 2006).

Ecotoxicological Impact

Research on the ecotoxicity of sulfonamides has shown that these compounds, widely used in veterinary medicine, pose a risk to non-target organisms such as algae and duckweed, highlighting the environmental impact of pharmaceutical contaminants (A. Białk-Bielińska et al., 2011).

Antibacterial and Antiviral Properties

Sulfonamides have been identified as having substantial anticancer and antiviral activities. They inhibit various tumor cell growths and viral replications by mechanisms including carbonic anhydrase inhibition, disruption of microtubule assembly, and inhibition of matrix metalloproteinases (A. Scozzafava et al., 2003).

Environmental Fate and Transport

Studies have also focused on the environmental fate of sulfonamide antibiotics, particularly their transport with surface runoff on grassland treated with manure from treated animals. This research emphasizes the enhanced mobility of sulfonamides in the environment, contributing to their widespread contamination (M. Burkhardt et al., 2005).

Pharmaceutical Applications

Sulfonamide compounds are explored for a variety of pharmaceutical applications, including as inhibitors for enzymes like 11beta-hydroxysteroid dehydrogenase type 1, indicating their potential in treating conditions like type 2 diabetes (T. Barf et al., 2002).

Antibacterial Activity Enhancement

Research into modifying sulfonamide structures has led to new derivatives with enhanced antibacterial activities. These modifications aim to improve the efficacy of sulfonamides against various bacterial strains, potentially offering new avenues for antibiotic development (A. Alsughayer et al., 2011).

Wirkmechanismus

While the specific mechanism of action for “N,N-diethylpiperazine-1-sulfonamide” is not mentioned, sulfonamides are generally known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

Safety and Hazards

The safety information for “N,N-diethylpiperazine-1-sulfonamide” indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

N,N-diethylpiperazine-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N3O2S/c1-3-10(4-2)14(12,13)11-7-5-9-6-8-11/h9H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUYMXIDXMJTALA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50429368 | |

| Record name | N,N-diethylpiperazine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethylpiperazine-1-sulfonamide | |

CAS RN |

98545-23-4 | |

| Record name | N,N-diethylpiperazine-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50429368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-imidazo[4,5-b]pyrazin-2-amine](/img/structure/B1623760.png)

![N-[1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B1623768.png)

![2-[[5-(Dibutylamino)-2-thienyl]methylene]-1H-indene-1,3(2H)-dione](/img/structure/B1623771.png)